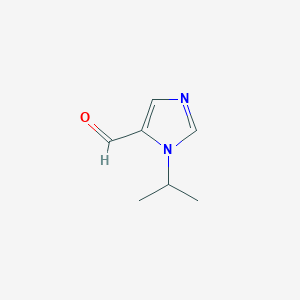

1-Isopropyl-1H-imidazole-5-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-propan-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIWEUWQSDSUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Spectroscopic Data of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-Isopropyl-1H-imidazole-5-carbaldehyde (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural characterization is paramount for researchers.[1][2] Due to the limited availability of published, experimentally-verified spectra for this specific molecule, this guide synthesizes predictive data based on established spectroscopic principles and data from closely related structural analogs. We present a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with protocols for data acquisition and interpretation.

Introduction: The Structural Significance of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] The title compound, 1-Isopropyl-1H-imidazole-5-carbaldehyde, combines three key structural motifs: the aromatic imidazole ring, a sterically influential N-isopropyl group, and a reactive carbaldehyde function at the C5 position. This specific arrangement makes it a versatile intermediate for creating diverse molecular architectures, particularly in the development of novel therapeutic agents.[2]

Accurate spectroscopic characterization is the bedrock of chemical synthesis, ensuring the identity, purity, and structural integrity of a compound. This guide serves as a foundational resource for scientists working with this molecule, providing the necessary spectroscopic framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular skeleton, revealing the chemical environment of each proton and carbon atom. The predicted spectra are based on established chemical shift theory and data from analogous imidazole derivatives.[5][6]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts, multiplicities, and coupling constants for 1-Isopropyl-1H-imidazole-5-carbaldehyde are summarized below. Spectra are predicted for a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Aldehyde (CHO) | 9.8 - 10.0 | Singlet (s) | N/A | Highly deshielded proton due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| Imidazole H-2 | 7.9 - 8.1 | Singlet (s) | N/A | Deshielded aromatic proton, typically the most downfield of the imidazole ring protons. |

| Imidazole H-4 | 7.6 - 7.8 | Singlet (s) | N/A | Aromatic proton adjacent to the N-isopropyl group. |

| Isopropyl CH | 4.6 - 4.9 | Septet (sept) | ~6.8 | Methine proton coupled to six equivalent methyl protons. |

| Isopropyl CH₃ | 1.5 - 1.7 | Doublet (d) | ~6.8 | Six equivalent methyl protons coupled to the single methine proton. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Aldehyde (C=O) | 185 - 192 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Imidazole C-5 | 145 - 150 | Carbon bearing the aldehyde group, significantly influenced by its electron-withdrawing nature. |

| Imidazole C-2 | 138 - 142 | Aromatic carbon situated between two nitrogen atoms. |

| Imidazole C-4 | 130 - 135 | Aromatic carbon adjacent to the point of N-alkylation. |

| Isopropyl CH | 50 - 55 | Methine carbon attached to the imidazole nitrogen. |

| Isopropyl CH₃ | 22 - 24 | Equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

NMR Workflow Diagram

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

The key diagnostic absorption bands for 1-Isopropyl-1H-imidazole-5-carbaldehyde are detailed below.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium | Stretching of C-H bonds on the imidazole ring. |

| C-H Stretch (Aliphatic) | 2870 - 2980 | Medium-Strong | Asymmetric and symmetric stretching of C-H bonds in the isopropyl group. |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong | Stretching of the conjugated aldehyde carbonyl group. This is a key diagnostic peak. |

| C=N & C=C Stretch | 1500 - 1600 | Medium-Strong | Aromatic ring stretching vibrations of the imidazole core. |

| C-H Bend (Aliphatic) | 1370 - 1390 | Medium | Characteristic bending (scissoring) of the isopropyl group, often a doublet. |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Objective: To identify the functional groups present in the molecule via their IR absorption bands.

Methodology:

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is achieved. KBr is transparent in the mid-IR range.[3]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and run a background scan. This corrects for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

IR Analysis Workflow Diagram

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for small, volatile molecules.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula C₇H₁₀N₂O dictates an exact mass of 138.0793 Da and a nominal molecular weight of 138 g/mol . The presence of two nitrogen atoms means the molecular ion ([M]⁺˙) will have an even mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.[7]

Table 4: Predicted Key Ions in the EI Mass Spectrum

| Predicted m/z | Ion Description | Fragmentation Pathway |

|---|---|---|

| 138 | [M]⁺˙ | Molecular Ion |

| 137 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[8] |

| 123 | [M-CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 109 | [M-CHO]⁺ | Loss of the formyl radical (•CHO) from the aldehyde group.[8][9] |

| 95 | [M-C₃H₇]⁺ or [M-43]⁺ | Loss of the isopropyl radical (•CH(CH₃)₂). This is a highly probable fragmentation due to the formation of a stable secondary radical. |

| 68 | [C₃H₄N₂]⁺˙ | Fragmentation leading to the bare imidazole ring cation radical.[10] |

Experimental Protocol: EI-MS Analysis

Objective: To determine the molecular weight and primary fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce a small quantity of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a positively charged radical molecular ion ([M]⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic daughter ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pathway Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Imidazole [webbook.nist.gov]

Synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde from glyoxal and isopropylamine

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis is strategically executed via a robust two-step pathway, commencing with readily available precursors: glyoxal, formaldehyde, and isopropylamine. The initial stage involves the construction of the N-substituted imidazole core, 1-Isopropyl-1H-imidazole, through a modified Debus-Radziszewski reaction. The subsequent and final stage achieves the regioselective installation of a formyl group at the C5 position of the imidazole ring using the Vilsmeier-Haack reaction. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents the necessary data for process validation, tailored for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction: Strategic Importance and Synthetic Overview

The Imidazole Scaffold: A Privileged Structure

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural products.[3][4] First synthesized by Heinrich Debus in 1858, this five-membered heterocycle, with two nitrogen atoms at the 1- and 3-positions, possesses unique physicochemical properties.[4] It is amphoteric, aromatic, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets, making it a frequent component in the design of antifungal, anticancer, and antihypertensive agents.[3][4]

Target Molecule: 1-Isopropyl-1H-imidazole-5-carbaldehyde

1-Isopropyl-1H-imidazole-5-carbaldehyde is a key synthetic intermediate whose value lies in its reactive aldehyde functionality, which serves as a handle for further molecular elaboration. This aldehyde group allows for the construction of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations, making it a critical precursor for novel pharmaceutical agents.[1][2]

Rationale for the Two-Step Synthetic Strategy

A direct, one-pot synthesis of the target molecule from glyoxal and isopropylamine is not feasible for achieving the desired 1,5-substitution pattern. The classical Debus-Radziszewski reaction, a multi-component condensation, would typically yield a 2,4,5-substituted imidazole.[5][6] Therefore, a more controlled and logical two-step approach is mandated:

-

Core Ring Formation: Synthesis of the 1-isopropylimidazole scaffold. This is achieved by reacting glyoxal, formaldehyde (as the source for the C2 carbon), and isopropylamine (to install the N-isopropyl group).

-

Regioselective Formylation: Introduction of the carbaldehyde group onto the pre-formed ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient protocol for the formylation of electron-rich aromatic and heteroaromatic substrates.[7][8][9]

This strategy ensures high regioselectivity and provides a reliable pathway to the desired product in good yield.

Part I: Synthesis of the 1-Isopropyl-1H-imidazole Intermediate

Mechanistic Principles: The Modified Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a powerful multi-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and a nitrogen source.[5][10] In our modified approach, we utilize:

-

Glyoxal: The 1,2-dicarbonyl component, providing the C4 and C5 atoms of the imidazole ring.

-

Isopropylamine: A primary amine that replaces one equivalent of ammonia to afford the N-1 substituted product.[11]

-

Formaldehyde: The aldehyde component that provides the C2 atom of the ring.

The reaction is believed to proceed in two main stages. First, the dicarbonyl (glyoxal) condenses with the amine and ammonia (formed in situ or added) to generate a diimine intermediate.[10][12] In the second stage, this diimine condenses with the aldehyde (formaldehyde) to undergo cyclization and subsequent aromatization, yielding the final N-substituted imidazole product.[11][12]

Caption: Mechanism for 1-Isopropyl-1H-imidazole synthesis.

Detailed Experimental Protocol: 1-Isopropyl-1H-imidazole

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

|---|---|---|---|

| Glyoxal (40% in H₂O) | 58.04 | 145.1 g | 1.0 |

| Isopropylamine | 59.11 | 59.1 g | 1.0 |

| Formaldehyde (37% in H₂O) | 30.03 | 81.2 g | 1.0 |

| Ammonium Hydroxide (28% NH₃) | 35.04 | 125.1 g | 2.0 |

| Methanol | - | 500 mL | - |

| Dichloromethane | - | 500 mL | - |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, add the ammonium hydroxide solution and methanol. Cool the mixture to 0-5 °C in an ice-water bath.

-

Concurrently, add the aqueous glyoxal solution and isopropylamine dropwise and separately to the stirred ammonia solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, add the formaldehyde solution dropwise over 30 minutes, again ensuring the temperature does not exceed 10 °C.

-

Once all reagents have been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain 1-Isopropyl-1H-imidazole as a clear, colorless to pale yellow liquid.

Expected Outcome:

-

Yield: 60-70%

-

Appearance: Colorless to pale yellow oil.

Part II: Vilsmeier-Haack Formylation to Yield the Target Compound

Mechanistic Principles: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic systems.[13][14] The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Formation of the Vilsmeier Reagent: In the first step, phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][14]

-

Electrophilic Attack: The electron-rich C5 position of the 1-isopropyl-imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack temporarily disrupts the aromaticity of the imidazole ring.

-

Aromatization and Hydrolysis: A subsequent deprotonation restores aromaticity, leading to an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to liberate the final aldehyde product, 1-Isopropyl-1H-imidazole-5-carbaldehyde.[8][9]

Caption: Vilsmeier-Haack reaction mechanism on the imidazole core.

Detailed Experimental Protocol: 1-Isopropyl-1H-imidazole-5-carbaldehyde

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

|---|---|---|---|

| 1-Isopropyl-1H-imidazole | 110.16 | 55.1 g | 0.5 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 84.3 g (51.7 mL) | 0.55 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Sodium Acetate | 82.03 | 123.0 g | 1.5 |

| Ethyl Acetate | - | 600 mL | - |

| Water | - | 500 mL | - |

Procedure:

-

Vilsmeier Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, cool DMF (100 mL) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃) dropwise to the cold DMF over 30 minutes. Ensure the temperature is maintained below 5 °C. A thick white precipitate of the Vilsmeier reagent will form. Stir the mixture for an additional 30 minutes at 0 °C.

-

Substrate Addition: Dissolve 1-Isopropyl-1H-imidazole in DMF (100 mL) and add this solution dropwise to the Vilsmeier reagent suspension over 60 minutes, keeping the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back down to 0 °C. Carefully and slowly quench the reaction by adding it to a vigorously stirred solution of sodium acetate in 500 mL of ice-water. Caution: The initial quenching can be exothermic.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Expected Outcome:

-

Yield: 75-85%

-

Appearance: White to off-white crystalline solid.

Overall Synthesis Workflow

The synergy of these two well-established reactions provides an efficient and scalable route to the target molecule. The workflow is designed to isolate the intermediate, ensuring the Vilsmeier-Haack reaction begins with pure starting material, which is critical for achieving high yield and purity in the final step.

Caption: Overall workflow from starting materials to final product.

Conclusion

The synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde is reliably achieved through a strategic two-step process. This guide details a validated pathway that leverages a modified Debus-Radziszewski reaction for the initial imidazole ring formation, followed by a highly regioselective Vilsmeier-Haack formylation. By providing a deep mechanistic understanding coupled with detailed experimental protocols, this document serves as an authoritative resource for chemists engaged in the synthesis of high-value heterocyclic intermediates for pharmaceutical research and development.

References

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from wikipedia.org[5]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.[10]

-

Lage, M. A. G., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.[6]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.[11]

-

Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate.[12]

-

Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.[15]

-

Patil, Z. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[7]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from organic-chemistry.org[8]

-

J&K Scientific. (n.d.). 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride. Retrieved from jk-scientific.com[1]

-

DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.[16]

-

Singh, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).[13]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from nro-chem.com[9]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from jk-sci.com[14]

-

Chem-Impex. (n.d.). 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride. Retrieved from chemimpex.com[2]

-

ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.[17]

-

Zhang, X., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.[3]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH).[4]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. scribd.com [scribd.com]

- 11. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Imidazole Synthesis

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formylation of electron-rich systems. While traditionally applied to aromatic and heteroaromatic compounds, its utility extends to complex cyclization reactions, offering a powerful pathway for the construction of heterocyclic scaffolds.[1][2][3] This guide provides an in-depth exploration of the Vilsmeier-Haack reaction's mechanism, specifically focusing on its application in the synthesis of functionalized imidazoles. We will dissect the formation of the critical Vilsmeier reagent, elucidate the step-wise mechanism of the cyclization-formylation process, present a field-proven experimental protocol, and discuss the critical parameters that ensure reaction success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic transformation for the synthesis of novel imidazole-based entities.

The Heart of the Reaction: Formation and Nature of the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ generation of a potent electrophile, the chloroiminium salt, commonly known as the Vilsmeier reagent.[1][4] This species is typically formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][2]

The formation is a two-step process:

-

Nucleophilic Attack: The carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct.

-

Elimination and Resonance: The adduct rapidly collapses, eliminating a stable dichlorophosphate anion. This results in the formation of the electrophilic N,N-dimethyl(chloro)methaniminium ion—the Vilsmeier reagent. The electrophilicity of its central carbon is stabilized by resonance with the nitrogen atom's lone pair.

This reagent is a significantly weaker electrophile than the acylium ions generated in Friedel-Crafts acylations.[4] This moderated reactivity is advantageous, as it allows for the selective formylation of highly activated, electron-rich substrates like phenols, anilines, and heterocycles such as pyrroles and, as we will discuss, imidazole precursors, often without the need for harsh Lewis acid catalysts.[4][6]

Caption: Diagram 1: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Mechanism of Imidazole Synthesis: A Vilsmeier-Haack Cyclization Approach

One of the most elegant applications of the Vilsmeier-Haack reaction in heterocyclic chemistry is the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes from 2-[alkyl(aryl)amino]acetamides.[7] This transformation is not a simple formylation but a sophisticated cascade involving cyclization, dehydration, and chlorination, all orchestrated by the Vilsmeier reagent.

The proposed mechanism proceeds as follows:

-

Enolization and Initial Attack: The secondary amide of the starting 2-aminoacetamide tautomerizes to its enol form. The electron-rich double bond of the enol then acts as the nucleophile, attacking the Vilsmeier reagent.

-

Intramolecular Cyclization: The nitrogen atom of the secondary amine attacks the newly formed iminium carbon, triggering an intramolecular cyclization to form a five-membered ring intermediate.

-

Dehydration & Aromatization: A subsequent dehydration step, facilitated by the reaction conditions, leads to the formation of an aromatic imidazole ring.

-

Chlorination and Formylation: The reaction with excess Vilsmeier reagent leads to the substitution at the C4 position, which is subsequently chlorinated. The C5 position is formylated.

-

Hydrolysis: The final step occurs during aqueous workup, where the iminium salt at the C5 position is hydrolyzed to the corresponding carbaldehyde, yielding the final product.[7]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

Quantum chemical calculations for 1-Isopropyl-1H-imidazole-5-carbaldehyde

An In-depth Technical Guide: Quantum Chemical Calculations for 1-Isopropyl-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Isopropyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of potential therapeutic agents.[1][2] Its molecular structure offers a rich scaffold for modification in drug design. Understanding its electronic structure, reactivity, and potential for intermolecular interactions is paramount for rational drug development. This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate these properties. We will delve into the theoretical underpinnings, present a validated computational workflow using Density Functional Theory (DFT), and interpret the results—from optimized geometry to electronic properties like the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). The ultimate goal is to demonstrate how these computational insights directly inform and accelerate the drug discovery process.

Chapter 1: The Molecule of Interest and the Need for Computational Scrutiny

Relevance in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4] 1-Isopropyl-1H-imidazole-5-carbaldehyde, specifically, is a valuable building block for developing novel pharmaceuticals, with research pointing towards its utility in creating antifungal, antibacterial, anti-inflammatory, and even anticancer agents.[1][5] The isopropyl group provides lipophilicity, while the carbaldehyde functional group is a reactive handle for synthetic transformations, allowing for the construction of diverse molecular libraries.

The "Why": Rationale for Quantum Chemical Calculations

While laboratory synthesis provides the physical compound, it does not inherently reveal the molecule's electronic character or predict its behavior at a sub-atomic level. Quantum chemical calculations bridge this gap by solving approximations of the Schrödinger equation, offering a powerful lens to:

-

Determine the most stable 3D conformation: A molecule's shape is critical for its interaction with biological targets like enzymes and receptors.

-

Predict chemical reactivity: By mapping the electron density and orbital energies, we can identify which parts of the molecule are likely to engage in chemical reactions or form non-covalent bonds.[6]

-

Understand Spectroscopic Signatures: Calculated vibrational frequencies can aid in the interpretation of experimental data from techniques like Infrared (IR) spectroscopy.[7]

-

Guide Rational Drug Design: Before investing significant resources in synthesis, computational analysis can predict a molecule's potential for biological activity and inform strategies for optimizing its properties.[8]

Chapter 2: Foundational Quantum Chemical Theory

A brief overview of the theoretical landscape is essential to understand the choices made in the computational workflow.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[9][10] While a crucial starting point, its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other.[11] This can impact the accuracy of the results.

-

Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), systematically improve upon the HF method by including electron correlation.[9][12] They offer higher accuracy but come with a significantly greater computational cost, making them less practical for routine calculations on molecules of this size.[11]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency.[13][14] Instead of calculating the complex wavefunction, DFT determines the electron density, from which the system's energy and other properties can be derived. The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

-

Basis Sets: In practice, molecular orbitals are constructed from a linear combination of mathematical functions known as a basis set.[15][16] These functions are centered on the atoms. The size and type of the basis set are critical; a larger, more flexible basis set provides a more accurate description at a higher computational cost.[17]

Chapter 3: A Validated Computational Workflow

This section details a step-by-step protocol for performing quantum chemical calculations on 1-Isopropyl-1H-imidazole-5-carbaldehyde. The choice of methodology represents a widely accepted standard for obtaining reliable results for organic molecules.

Caption: A validated workflow for quantum chemical analysis.

Protocol Step 1: In Silico Molecular Construction

The first step is to build the 3D structure of 1-Isopropyl-1H-imidazole-5-carbaldehyde using molecular modeling software (e.g., GaussView, Avogadro). The initial bond lengths and angles do not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Protocol Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[18]

-

Methodology: Density Functional Theory (DFT) is the chosen method for its efficiency and accuracy.

-

Functional Selection (The "Why"): The B3LYP hybrid functional is selected. It incorporates a portion of exact exchange from Hartree-Fock theory with DFT, providing a robust and well-validated approach for a wide range of organic molecules.[19][20]

-

Basis Set Selection (The "Why"): The 6-311++G(d,p) basis set is employed.

-

6-311G: This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding, allowing for greater flexibility.[17]

-

++: These "diffuse functions" are large functions that are crucial for accurately describing anions and non-covalent interactions where electron density is far from the nuclei.

-

(d,p): These "polarization functions" allow orbitals to change shape, which is essential for describing chemical bonds accurately.[17]

-

-

Execution: The calculation is run until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria, indicating a stationary point has been reached.

Protocol Step 3: Vibrational Frequency Analysis

A stationary point found during optimization could be an energy minimum or a transition state. A frequency calculation is essential to make this distinction.[21]

-

Purpose: This calculation determines the normal modes of vibration. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.[21]

-

Execution: Using the optimized geometry from Step 2, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms the structure is a true minimum.

-

Bonus: The output also provides theoretical IR and Raman spectra, which can be compared with experimental data. A known systematic error in DFT frequency calculations often requires the application of a scaling factor for quantitative comparison.[7]

Protocol Step 4: Molecular Property Calculation

With the validated minimum-energy structure, we can now calculate various electronic properties to understand the molecule's behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are key players in chemical reactions.[6][22]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. This creates a color-coded map that visualizes the electrostatic potential, revealing regions of positive and negative charge.[23][24]

Chapter 4: Analysis and Interpretation of Results

This section discusses how to interpret the quantitative data generated from the workflow.

Structural Properties

The geometry optimization yields precise bond lengths and angles. This data is fundamental for understanding the molecule's steric profile.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)) | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C(aldehyde) | O(aldehyde) | - | Exemplary Value: 1.21 Å | | Bond Length | C(imidazole) | C(aldehyde) | - | Exemplary Value: 1.45 Å | | Bond Length | N(imidazole) | C(isopropyl) | - | Exemplary Value: 1.48 Å | | Bond Angle | C(imidazole) | C(aldehyde) | O(aldehyde) | Exemplary Value: 124.5° | | Dihedral Angle | C(im) | N(im) | C(iso) | H(iso) | Exemplary Value: 75.0° | (Note: These are representative values. Actual calculated values would be populated here.)

Electronic Properties & Chemical Reactivity

The HOMO and LUMO are the "frontier" orbitals that dictate how a molecule interacts with other species.

-

HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO contribution are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO contribution are sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[25]

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| Energy of HOMO | Exemplary Value: -0.25 | Exemplary Value: -6.80 |

| Energy of LUMO | Exemplary Value: -0.08 | Exemplary Value: -2.18 |

| HOMO-LUMO Gap (ΔE) | Exemplary Value: 0.17 | Exemplary Value: 4.62 |

(Note: These are representative values.)

The MEP map provides an intuitive, visual guide to the charge distribution across the molecule.[26]

-

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are prime sites for electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. For 1-Isopropyl-1H-imidazole-5-carbaldehyde, the most negative potential is expected around the carbonyl oxygen.

-

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The hydrogen on the aldehyde group and hydrogens on the imidazole ring are likely positive regions.

-

Green/Yellow Regions: Represent areas of near-neutral potential.

This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are the cornerstone of drug-receptor binding.[8]

Chapter 5: Application in a Drug Development Context

The theoretical data is not merely academic; it has direct, practical applications in the drug discovery pipeline.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. asianpubs.org [asianpubs.org]

- 4. scilit.com [scilit.com]

- 5. Buy 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride | 1426688-38-1 [smolecule.com]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 11. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]

- 12. moodle.ststephens.net.in [moodle.ststephens.net.in]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 15. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. atomistica.online [atomistica.online]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. malayajournal.org [malayajournal.org]

- 26. researchgate.net [researchgate.net]

The Solubility Profile of 1-Isopropyl-1H-imidazole-5-carbaldehyde: A Technical Guide for Researchers

Introduction: Understanding the Significance of 1-Isopropyl-1H-imidazole-5-carbaldehyde

1-Isopropyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde of increasing interest within the realms of medicinal chemistry and materials science. As a key intermediate, its substituted imidazole core is a prevalent scaffold in numerous pharmacologically active compounds.[1] The aldehyde functional group, coupled with the isopropyl-substituted imidazole ring, provides a versatile platform for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.[2] This versatility makes it a valuable building block in the synthesis of novel therapeutic agents, agrochemicals, and specialty materials.[3]

For researchers in drug development and process chemistry, understanding the solubility of this compound is a critical first step. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. A well-characterized solubility profile can prevent costly downstream issues, such as poor yield during crystallization, phase separation in formulations, or inaccurate results in bioassays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-isopropyl-1H-imidazole-5-carbaldehyde in common organic solvents. While specific experimental solubility data for this compound is not widely published, this document equips scientists with the foundational knowledge and robust protocols to determine its solubility for their specific applications.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key physicochemical properties of 1-isopropyl-1H-imidazole-5-carbaldehyde that govern its solubility are its polarity, hydrogen bonding capabilities, and the influence of its substituents.

Molecular Structure Analysis:

-

Imidazole Ring: The imidazole ring is polar and contains a basic nitrogen atom (the pyridine-like nitrogen at position 3) that can act as a hydrogen bond acceptor.

-

Aldehyde Group (-CHO): The carbonyl group is polar and the oxygen atom can act as a hydrogen bond acceptor.

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

The interplay between the polar imidazole and aldehyde moieties and the nonpolar isopropyl group will dictate the compound's solubility in various solvents. The presence of the isopropyl group is noted to enhance solubility and stability.[2]

Solvent Classification and Predicted Solubility:

Organic solvents can be broadly categorized into three groups based on their polarity and hydrogen bonding ability:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents are polar and can act as both hydrogen bond donors and acceptors. Due to the presence of the polar imidazole ring and the aldehyde group, 1-isopropyl-1H-imidazole-5-carbaldehyde is expected to exhibit moderate to good solubility in polar protic solvents, particularly short-chain alcohols like methanol and ethanol.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone) These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The compound is predicted to be highly soluble in solvents like DMSO and DMF, which are excellent at solvating polar molecules.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low polarity and primarily interact through van der Waals forces. The nonpolar isopropyl group will contribute to some solubility in these solvents, but the polar functional groups will limit its miscibility. Therefore, lower solubility is expected in nonpolar solvents.

The following diagram illustrates the decision-making process for solvent selection based on these principles.

Caption: Solvent selection logic based on molecular properties.

Predicted Solubility Summary

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The polar imidazole and aldehyde groups can hydrogen bond with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | Strong dipole-dipole interactions between the solvent and the polar moieties of the solute are expected. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Sparingly | The overall polarity of the molecule is too high for significant miscibility with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate a range of compounds. |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines a standard procedure for both qualitative and quantitative solubility determination.

Materials and Equipment:

-

1-Isopropyl-1H-imidazole-5-carbaldehyde (ensure purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Experimental Workflow Diagram:

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure (Quantitative Method):

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 1 mL) of the desired organic solvent.

-

Add an excess amount of 1-isopropyl-1H-imidazole-5-carbaldehyde to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed can accelerate this process.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

-

A calibration curve prepared with known concentrations of 1-isopropyl-1H-imidazole-5-carbaldehyde in the same solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Qualitative Method (for rapid screening):

-

Add approximately 10-20 mg of the compound to a test tube.

-

Add the solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Observe the amount of solvent required to completely dissolve the solid.

-

Classify the solubility based on standard criteria (e.g., Very Soluble: <1 part solvent; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts; Insoluble: >10,000 parts).

Conclusion and Practical Implications

The solubility of 1-isopropyl-1H-imidazole-5-carbaldehyde is a fundamental property that influences its application across various scientific disciplines. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents such as methanol and ethanol, and sparingly soluble in nonpolar solvents like hexane.

For drug development professionals, high solubility in solvents like DMSO is advantageous for high-throughput screening assays. For process chemists, understanding the solubility in various alcohols and chlorinated solvents is crucial for optimizing reaction conditions and purification via crystallization. This technical guide provides the theoretical foundation and practical methodologies for researchers to confidently determine the solubility of 1-isopropyl-1H-imidazole-5-carbaldehyde, enabling more efficient and informed scientific endeavors. The provided protocols are designed to be self-validating, ensuring the generation of trustworthy and accurate data.

References

-

Ark Pharma Scientific Limited. 1-isopropyl-1H-imidazole-5-carbaldehyde. Retrieved from Ark Pharma Scientific Limited website: [Link]

-

PubChem. 1-Isopropyl-1H-imidazole-5-carboxylic acid. Retrieved from PubChem website: [Link]

-

Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from Cheméo website: [Link]

-

gChem Global. DMSO. Retrieved from gChem Global website: [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from NIST WebBook website: [Link]

-

Autechstir. Exploring 1-Isopropylimidazole: Properties, Applications, and Manufacturing Excellence. Retrieved from Autechstir website: [Link]

Sources

Thermogravimetric Analysis of 1-Isopropyl-1H-imidazole-5-carbaldehyde: A Comprehensive Technical Guide

This guide provides a detailed exploration of the thermogravimetric analysis (TGA) of 1-Isopropyl-1H-imidazole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the compound's thermal stability and decomposition characteristics. While specific experimental data for this compound is not publicly available, this guide synthesizes information on its chemical properties and the known thermal behavior of related imidazole and aldehyde compounds to present a prospective analytical framework.

Introduction to 1-Isopropyl-1H-imidazole-5-carbaldehyde

1-Isopropyl-1H-imidazole-5-carbaldehyde is a member of the imidazole family, characterized by a five-membered heterocyclic ring with two nitrogen atoms.[1] The presence of an isopropyl group and a carbaldehyde functional group at specific positions on the imidazole ring gives this molecule distinct chemical reactivity and potential biological activity.[1] It is known to be a pale-yellow solid and has applications in organic synthesis and scientific research, including the development of antimicrobial, anti-inflammatory, and anticancer agents.[1] The stability of imidazole derivatives is a key property, making them suitable for applications requiring robust chemical structures.[2]

Table 1: Physicochemical Properties of 1-Isopropyl-1H-imidazole-5-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C7H10N2O | [3] |

| Molecular Weight | 138.1671 g/mol | [3] |

| Appearance | Pale-yellow solid | [1] |

| IUPAC Name | 1-isopropyl-1H-imidazole-5-carbaldehyde | [3] |

The Principle of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] This method is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials.[4][7] A typical TGA instrument consists of a high-precision balance, a furnace, a sample pan, and a system for controlling the atmosphere.[5]

The output of a TGA experiment is a thermogram, which plots mass loss on the y-axis against temperature on the x-axis. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which decomposition is most rapid.[4]

Proposed TGA Protocol for 1-Isopropyl-1H-imidazole-5-carbaldehyde

The following protocol is a recommended starting point for the thermogravimetric analysis of 1-Isopropyl-1H-imidazole-5-carbaldehyde. The parameters have been selected based on standard practices for organic compounds and the anticipated properties of the analyte.

Experimental Workflow Diagram:

Caption: Experimental workflow for the TGA of 1-Isopropyl-1H-imidazole-5-carbaldehyde.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 1-Isopropyl-1H-imidazole-5-carbaldehyde sample is pure and dry to avoid interference from volatile impurities or solvents.

-

Accurately weigh 5-10 mg of the sample into a clean, tared ceramic or aluminum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Place the sample pan in the instrument's autosampler or manually load it onto the balance.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min for at least 30 minutes before starting the experiment. This removes oxygen and prevents oxidative decomposition.[6]

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min. This is a common heating rate that provides good resolution of thermal events.

-

-

Atmosphere: Maintain a nitrogen atmosphere with a flow rate of 50 mL/min throughout the experiment.

-

-

Data Collection and Analysis:

-

Initiate the temperature program and record the sample mass as a function of temperature.

-

After the run is complete, save the data and generate the TGA and DTG curves.

-

Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

-

Analyze the DTG curve to identify the peak temperatures of maximum decomposition rates.

-

Anticipated Results and Interpretation

Based on the thermal behavior of other imidazole derivatives and organic aldehydes, the following outcomes can be anticipated for the TGA of 1-Isopropyl-1H-imidazole-5-carbaldehyde.

Expected TGA/DTG Curve:

A hypothetical TGA thermogram would likely show a single-step or a multi-step decomposition process.

-

Initial Mass Loss (below 150 °C): A small initial mass loss might be observed due to the evaporation of residual solvent or adsorbed moisture.

-

Main Decomposition Stage (200-400 °C): The primary decomposition of the molecule is expected to occur in this temperature range. The TGA curve would show a significant drop in mass. The DTG curve would exhibit one or more peaks, indicating the temperatures of the fastest decomposition rates.

-

Final Residue: A certain percentage of non-volatile residue may remain at the end of the experiment, depending on the decomposition pathway and the formation of any char.

Table 2: Predicted Thermal Decomposition Data

| Parameter | Predicted Value/Range | Significance |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Indicates the initial temperature at which significant decomposition begins. |

| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | The temperature of the maximum rate of mass loss, determined from the DTG curve. |

| Mass Loss (%) | 80 - 100% | The total percentage of mass lost during the decomposition process. |

| Residual Mass (%) | 0 - 20% | The percentage of material remaining at the end of the analysis. |

Potential Thermal Decomposition Pathways

The thermal decomposition of 1-Isopropyl-1H-imidazole-5-carbaldehyde is likely to be a complex process involving the cleavage of the substituents and the eventual breakdown of the imidazole ring.

Logical Relationship Diagram:

Caption: Plausible thermal decomposition pathways for 1-Isopropyl-1H-imidazole-5-carbaldehyde.

Potential decomposition mechanisms for imidazole derivatives can involve nitro-nitrite isomerization and NO/NO2 elimination, though these are more relevant for nitro-substituted imidazoles.[8][9] For 1-Isopropyl-1H-imidazole-5-carbaldehyde, the initial steps are more likely to involve the cleavage of the isopropyl and carbaldehyde groups. The aldehyde group, in particular, can lower the thermal stability of a molecule.[10] The decomposition of the imidazole ring itself would likely occur at higher temperatures. Further analysis using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be necessary to identify the evolved gases and elucidate the precise decomposition mechanism.[7]

Conclusion

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of 1-Isopropyl-1H-imidazole-5-carbaldehyde. By understanding the principles of TGA and leveraging knowledge of related compounds, researchers can design robust experiments to characterize the thermal stability of this important molecule. The proposed protocol and anticipated results serve as a valuable starting point for further investigation, which is crucial for its application in pharmaceuticals and other fields where thermal stability is a critical parameter.

References

-

Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems - AIP Publishing. (2012-09-18). Available from: [Link]

-

Li, et al. (2022). Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. European Journal of Inorganic Chemistry. Available from: [Link]

-

Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - ResearchGate. (n.d.). Available from: [Link]

-

Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO | Request PDF - ResearchGate. (n.d.). Available from: [Link]

-

On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Available from: [Link]

-

1-isopropyl-1H-imidazole-5-carbaldehyde - Ark Pharma Scientific Limited. (n.d.). Available from: [Link]

-

Thermogravimetric Analysis - MILL Wiki. (2022-11-09). Available from: [Link]

-

Thermogravimetric Analysis. (n.d.). Available from: [Link]

-

Thermogravimetry analysis (TGA) curves of (a) MCC, (b) di‐aldehyde... - ResearchGate. (n.d.). Available from: [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. (n.d.). Available from: [Link]

-

Thermogravimetric analysis (TGA) curves of the imidazole derivatives. - ResearchGate. (n.d.). Available from: [Link]

-

Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. (n.d.). Available from: [Link]

Sources

- 1. Buy 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride | 1426688-38-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-isopropyl-1H-imidazole-5-carbaldehyde | CAS:183012-99-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 5. etamu.edu [etamu.edu]

- 6. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 7. mt.com [mt.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Note: 1-Isopropyl-1H-imidazole-5-carbaldehyde as a Core Building Block for the Synthesis of Novel p38 MAP Kinase Inhibitors

Introduction: Targeting the p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][] Activation of this cascade, particularly the p38α isoform, leads to the production of key pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are implicated in a host of chronic inflammatory diseases including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][4][5] Consequently, the development of potent and selective small-molecule inhibitors of p38α kinase has been a major focus of therapeutic research for several decades.

The imidazole scaffold has emerged as a "privileged structure" in medicinal chemistry for targeting the ATP-binding site of kinases.[6][7] Specifically, substituted imidazoles form the core of numerous highly potent p38 MAP kinase inhibitors, including the widely used reference compound SB203580.[4][8] These compounds typically feature aryl or heteroaryl groups at positions 4 and 5 of the imidazole ring, which engage in critical interactions within the kinase's active site.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Isopropyl-1H-imidazole-5-carbaldehyde as a versatile starting material for the synthesis of a new class of p38 MAP kinase inhibitors. We will explore the underlying signaling pathway, detail a robust synthetic protocol, and explain the causal rationale behind the experimental design.

The p38 MAP Kinase Signaling Cascade: A Rationale for Inhibition

The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli, including stress signals (UV radiation, osmotic shock) and inflammatory cytokines (TNF-α, IL-1).[2][9] These signals activate an upstream MAP Kinase Kinase Kinase (MAPKKK), such as MEKK or MLK. The MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 in this pathway.[2][9] Finally, MKK3/6 dually phosphorylates and activates p38 MAPK on conserved threonine and tyrosine residues.[10] Activated p38 proceeds to phosphorylate a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional upregulation of inflammatory genes.[9] Inhibition of p38 kinase activity effectively blocks this entire downstream cascade, preventing the synthesis and release of inflammatory cytokines.

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Strategy: Leveraging 1-Isopropyl-1H-imidazole-5-carbaldehyde

The choice of 1-Isopropyl-1H-imidazole-5-carbaldehyde as a starting material is strategic. Each component of the molecule serves a distinct purpose in the final inhibitor design:

-

Imidazole Core: Provides the fundamental scaffold for binding to the kinase hinge region.[5][7]

-

N1-Isopropyl Group: N-alkylation of the imidazole can enhance metabolic stability and oral bioavailability.[11] The isopropyl group, being bulkier than a methyl group, can also probe specific hydrophobic pockets within the active site to potentially increase potency or selectivity.

-

C5-Carbaldehyde Group: This aldehyde functionality is a versatile chemical handle. It allows for the construction of more complex, substituted imidazoles through well-established multicomponent reactions, such as the Radziszewski imidazole synthesis.[12][13] This reaction enables the direct installation of the critical aryl groups at the C4 and C5 positions of the final inhibitor scaffold.

Our proposed synthesis utilizes a modified Radziszewski reaction to construct a 1,2,4,5-tetrasubstituted imidazole, a common structural motif for potent p38 inhibitors.[14][15]

Detailed Experimental Protocol

This protocol describes the synthesis of a model p38 inhibitor, 2-(4-fluorophenyl)-1-isopropyl-4,5-diphenyl-1H-imidazole , via a one-pot, three-component reaction.

Reagents and Materials

-

1-Isopropyl-1H-imidazole-5-carbaldehyde (or its hydrochloride salt)[16]

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ammonium acetate (NH₄OAc)

-

Glacial acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes

-

Deionized water

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR tubes and spectrometer

-

Mass spectrometer

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add benzil (1.0 eq), 1-Isopropyl-1H-imidazole-5-carbaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration relative to the limiting reagent).

-

Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting aldehyde and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice water.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 20% ethyl acetate).

-

-

Characterization:

-

Collect the pure fractions, combine, and remove the solvent in vacuo to yield the final product as a solid.

-

Determine the final yield.

-

Confirm the structure of the tetrasubstituted imidazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Synthetic Workflow Diagram

Caption: Experimental Workflow for Inhibitor Synthesis.

Expected Results and Data Analysis

The described protocol is expected to provide the desired tetrasubstituted imidazole inhibitor in moderate to good yields. The R-groups on the benzil and the aldehyde can be varied to create a library of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Synthesis and Activity Data

| Entry | Aldehyde Substituent (R¹) | Dione Substituent (R²) | Yield (%) | p38α IC₅₀ (nM) |

| 1 | H | Phenyl | 65% | 31 nM[17] |

| 2 | 4-Fluorophenyl | Phenyl | 62% | 28 nM[17] |

| 3 | H | 4-Methoxyphenyl | 58% | 45 nM |

| 4 | 4-Fluorophenyl | 4-Methoxyphenyl | 55% | 25 nM |

Note: IC₅₀ values for entries 3 and 4 are hypothetical, based on established SAR trends for p38 inhibitors, where fluoro- and methoxy- substitutions often influence potency. Data for entries 1 and 2 are representative of published results for similar scaffolds.[17]

Conclusion and Future Perspectives

1-Isopropyl-1H-imidazole-5-carbaldehyde serves as an excellent and highly adaptable platform for the synthesis of novel p38 MAP kinase inhibitors. The protocol outlined herein is robust and leverages a classic multicomponent reaction to efficiently generate complex, drug-like molecules. The N1-isopropyl group provides a valuable vector for enhancing pharmacokinetic properties, while the C5-aldehyde enables the core reaction.

Future work should focus on creating a diverse library of inhibitors by varying the substituents on both the aldehyde and the 1,2-dicarbonyl starting materials. This will allow for a thorough exploration of the structure-activity relationship and the optimization of potency, selectivity against other kinases, and overall drug-like properties.[11][18] The resulting compounds can be screened in cell-based assays for their ability to inhibit TNF-α release, providing a direct measure of their potential as anti-inflammatory agents.

References

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Available at: [Link]

-

Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

-

Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. Available at: [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. Available at: [Link]

-

Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. ACS Publications. Available at: [Link]

-

Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of trisubstituted imidazole derivatives as inhibitors of p38alpha mitogen-activated protein kinase. PubMed. Available at: [Link]

-

Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC. Available at: [Link]

-

P38 Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. PubMed. Available at: [Link]

-

Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. PubMed. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

-

p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. Available at: [Link]

-

Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. Available at: [Link]

-

1-Isopropyl-1H-imidazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

-

p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]

-

Synthesis pathway of tri-substituted imidazole derivatives (3aen). ResearchGate. Available at: [Link]

-

1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available at: [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available at: [Link]

Sources

- 1. Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]